molecular formula C19H16N2O3S B5068631 ethyl 6-amino-5-cyano-2-phenyl-4-(2-thienyl)-4H-pyran-3-carboxylate

ethyl 6-amino-5-cyano-2-phenyl-4-(2-thienyl)-4H-pyran-3-carboxylate

Cat. No. B5068631
M. Wt: 352.4 g/mol
InChI Key: GDPNFDAGTJPVRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-amino-5-cyano-2-phenyl-4-(2-thienyl)-4H-pyran-3-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a pyran derivative that possesses a wide range of biological activities, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of ethyl 6-amino-5-cyano-2-phenyl-4-(2-thienyl)-4H-pyran-3-carboxylate involves the inhibition of specific enzymes and proteins involved in the proliferation of cancer cells and microbial infections. The compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
Ethyl 6-amino-5-cyano-2-phenyl-4-(2-thienyl)-4H-pyran-3-carboxylate has been found to possess a wide range of biochemical and physiological effects. The compound has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. It also possesses anti-inflammatory and antimicrobial activities, making it a promising candidate for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using ethyl 6-amino-5-cyano-2-phenyl-4-(2-thienyl)-4H-pyran-3-carboxylate in lab experiments is its potent antitumor activity. The compound can be used as a lead compound for the development of new anticancer drugs. However, the compound has limitations in terms of its solubility and stability, which can affect its effectiveness in lab experiments.

Future Directions

There are several future directions for research on ethyl 6-amino-5-cyano-2-phenyl-4-(2-thienyl)-4H-pyran-3-carboxylate. One of the significant areas of research is the development of new derivatives of the compound with improved solubility and stability. Another area of research is the identification of new targets for the compound's activity, which can lead to the development of new therapeutic agents for the treatment of various diseases. Additionally, the compound's potential applications in drug delivery systems and nanotechnology can also be explored.
In conclusion, ethyl 6-amino-5-cyano-2-phenyl-4-(2-thienyl)-4H-pyran-3-carboxylate is a promising compound with potential applications in various fields of scientific research. Its potent antitumor, anti-inflammatory, and antimicrobial activities make it a promising candidate for the development of new therapeutic agents. Further research is needed to explore its full potential and overcome its limitations.

Synthesis Methods

The synthesis method of ethyl 6-amino-5-cyano-2-phenyl-4-(2-thienyl)-4H-pyran-3-carboxylate involves the reaction of ethyl cyanoacetate, 2-thiophenecarbaldehyde, and malononitrile in the presence of sodium ethoxide as a base. The reaction proceeds through a Knoevenagel condensation reaction, followed by a Michael addition and cyclization to form the desired pyran derivative.

Scientific Research Applications

Ethyl 6-amino-5-cyano-2-phenyl-4-(2-thienyl)-4H-pyran-3-carboxylate has been extensively studied for its potential applications in various fields of scientific research. One of the significant areas of research is its use as a therapeutic agent for the treatment of cancer, inflammation, and microbial infections. The compound has been found to possess potent antitumor activity by inhibiting the proliferation of cancer cells.

properties

IUPAC Name

ethyl 6-amino-5-cyano-2-phenyl-4-thiophen-2-yl-4H-pyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c1-2-23-19(22)16-15(14-9-6-10-25-14)13(11-20)18(21)24-17(16)12-7-4-3-5-8-12/h3-10,15H,2,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDPNFDAGTJPVRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC=CS2)C#N)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.